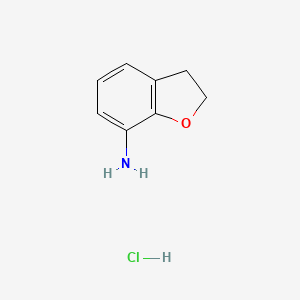

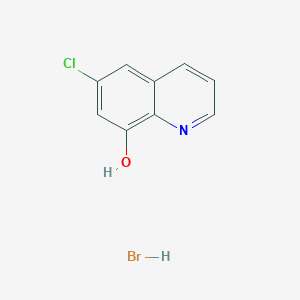

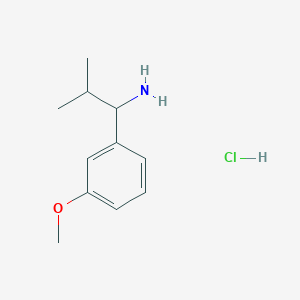

6-Chloroquinolin-8-ol hydrobromide

Vue d'ensemble

Description

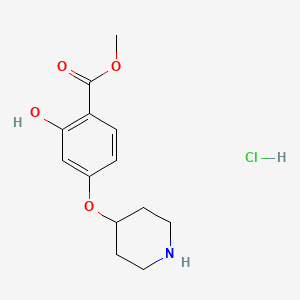

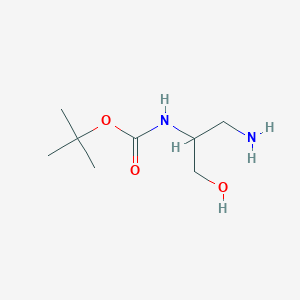

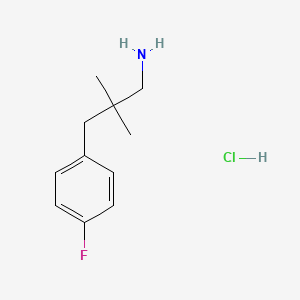

6-Chloroquinolin-8-ol hydrobromide is a chemical compound with the molecular formula C9H7BrClNO . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . Unfortunately, the specific structural details are not available in the search results.Applications De Recherche Scientifique

Properties and Applications of 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline (8-HQ) is a significant heterocyclic scaffold in both organic and analytical chemistry, known for its chromophoric properties and ability to detect various metal ions and anions. Over the past two decades, the medicinal chemistry community has shown great interest in 8-HQ due to its significant biological activities. Synthetic modifications of 8-hydroxyquinoline are being explored extensively to develop potent, target-based broad-spectrum drug molecules for treating life-threatening diseases such as cancer, HIV, neurodegenerative disorders, etc. The metal chelation properties of 8-HQ and its derivatives make them promising candidates for various therapeutic applications (Gupta, Luxami, & Paul, 2021).

Repurposing Chloroquine Derivatives

Chloroquine (CQ) and its derivatives have been known for their antimalarial effects since World War II. Research has revealed interesting biochemical properties of CQ that have inspired its repurposing for managing various infectious and noninfectious diseases. Novel compounds and compositions based on CQ's scaffold have been studied and patented, highlighting the potential therapeutic applications of CQ, its derivatives, and compositions beyond their traditional use. These efforts focus on racemic CQ and explore the effects of (R) and (S) enantiomers, which might offer additional benefits in treating other diseases. This review underscores the importance of evaluating similarly acting antimalarials and structural analogs to maximize the 4-aminoquinolines' intrinsic value (Njaria, Okombo, Njuguna, & Chibale, 2015).

Fluorescent Probes for Zinc Ion Determination

Work on fluorescent sensors based on 8-aminoquinoline as tools to detect Zn2+ ions in environmental and biological applications has gained popularity. The introduction of various carboxamide groups into an 8-aminoquinoline molecule to create 8-amidoquinoline derivatives aims to improve water solubility and cell membrane permeability. These derivatives have shown vast potential as functional receptors for zinc ions due to their fast reactivity, good selectivity, and biocompatibility, especially for biological applications. Further studies are needed to explore the diversity of coordination complex and geometries of these fluorophores for zinc analysis (Mohamad et al., 2021).

Analyse Biochimique

Biochemical Properties

6-Chloroquinolin-8-ol hydrobromide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with bacterial LptA and Top IV proteins, displaying a broad-spectrum antibacterial effect . The nature of these interactions involves binding to the active sites of these proteins, inhibiting their function and thereby exerting its antibacterial properties.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of both Gram-positive and Gram-negative bacteria by targeting essential bacterial proteins . This inhibition leads to a disruption in bacterial cell wall synthesis and DNA replication, ultimately causing cell death.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of bacterial proteins such as LptA and Top IV, inhibiting their function . This inhibition prevents the proper synthesis of the bacterial cell wall and DNA replication, leading to bacterial cell death. Additionally, it may also affect gene expression by interfering with transcriptional regulators.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits potent antibacterial activity without significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney function. Threshold effects have been noted, where a certain dosage level is required to achieve the desired antibacterial effect, beyond which toxicity may increase.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes biotransformation, primarily in the liver, where it is metabolized into active and inactive metabolites. These metabolic processes can affect the overall efficacy and toxicity of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . It is distributed throughout the body, with higher concentrations observed in the liver and kidneys. The compound’s localization and accumulation in these organs are influenced by its interaction with cellular transport mechanisms and binding proteins.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and nucleus of bacterial cells, where it exerts its antibacterial effects . The compound’s targeting signals and post-translational modifications direct it to these specific compartments, enhancing its efficacy in inhibiting bacterial growth.

Propriétés

IUPAC Name |

6-chloroquinolin-8-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO.BrH/c10-7-4-6-2-1-3-11-9(6)8(12)5-7;/h1-5,12H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZRTXUGKQIABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)O)Cl.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1458105.png)